![molecular formula C25H16N2S B12527669 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole CAS No. 664995-52-2](/img/structure/B12527669.png)
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzothiazole moiety via a phenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment to Carbazole Core: The final step involves the attachment of the benzothiazole-phenyl intermediate to the carbazole core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or carbazole rings.
Scientific Research Applications
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the benzothiazole moiety, resulting in different electronic and photophysical properties.
2-Phenylbenzothiazole: Lacks the carbazole core, leading to different biological activities and applications.
Uniqueness
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is unique due to its combined structural features of both carbazole and benzothiazole, which confer distinct electronic, photophysical, and biological properties
Properties
CAS No. |
664995-52-2 |
|---|---|
Molecular Formula |
C25H16N2S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(4-carbazol-9-ylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C25H16N2S/c1-4-10-22-19(7-1)20-8-2-5-11-23(20)27(22)18-15-13-17(14-16-18)25-26-21-9-3-6-12-24(21)28-25/h1-16H |
InChI Key |
RKSAVSAFDNEHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
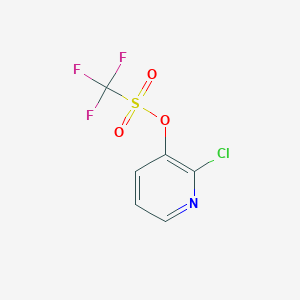
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
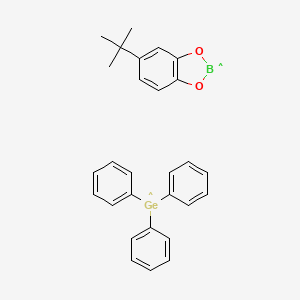
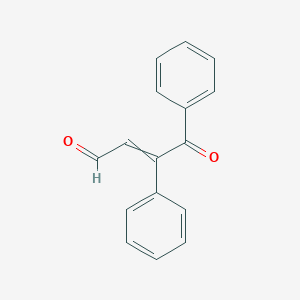
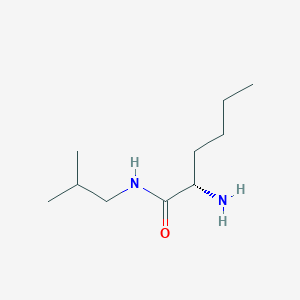
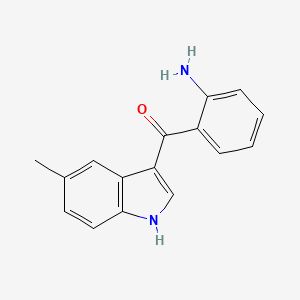
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
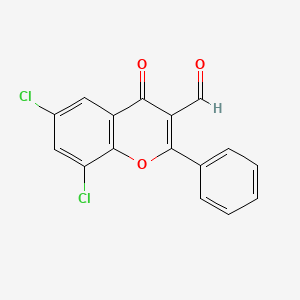
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
